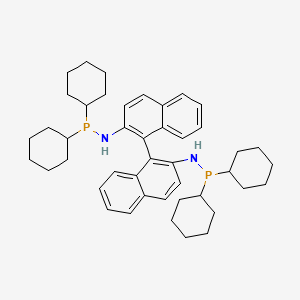
(S)-2,2'-Bis(dicyclohexylphosphinoamino)-1,1'-binaphthyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl typically involves the following steps:
Starting Materials: The synthesis begins with (S)-1,1’-binaphthyl-2,2’-diamine.
Phosphination: The diamine is reacted with dicyclohexylphosphine chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligands.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenated reagents and are carried out under inert conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligands.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mecanismo De Acción
The mechanism by which (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl exerts its effects involves the coordination of the phosphine ligands to metal centers. This coordination induces a chiral environment, which influences the stereochemistry of the reaction products. The molecular targets include transition metal complexes, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand with similar applications but different steric and electronic properties.
Uniqueness
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl is unique due to its high enantioselectivity and the ability to induce chirality in a wide range of reactions. Its bulky dicyclohexyl groups provide steric hindrance, which enhances its selectivity compared to other ligands like BINAP.
Propiedades
Número CAS |
444311-01-7 |
|---|---|
Fórmula molecular |
C44H58N2P2 |
Peso molecular |
676.9 g/mol |
Nombre IUPAC |
N-dicyclohexylphosphanyl-1-[2-(dicyclohexylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine |
InChI |
InChI=1S/C44H58N2P2/c1-5-19-35(20-6-1)47(36-21-7-2-8-22-36)45-41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46-48(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h13-18,27-32,35-38,45-46H,1-12,19-26H2 |
Clave InChI |
FXKTWPBSTFVIHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7CCCCC7)C8CCCCC8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)


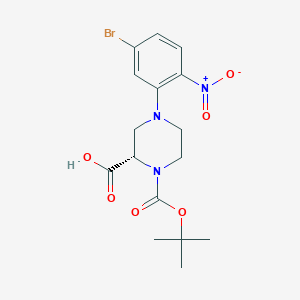
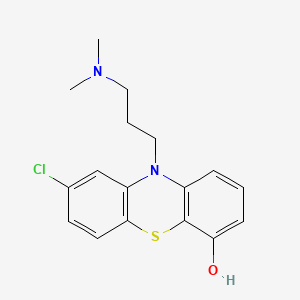
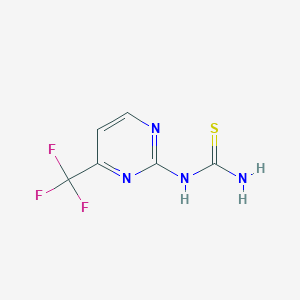
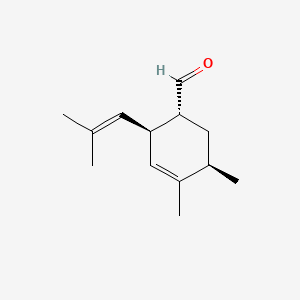


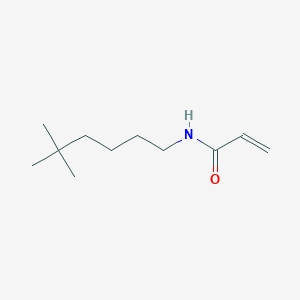
![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
